molecular formula C9H7BrO2 B3187845 (4-Bromobenzofuran-2-yl)methanol CAS No. 177735-23-8

(4-Bromobenzofuran-2-yl)methanol

Cat. No. B3187845
Key on ui cas rn: 177735-23-8
M. Wt: 227.05 g/mol
InChI Key: VDYGXKSNSNLPDN-UHFFFAOYSA-N
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Patent
US05968985

Procedure details

A mixture of 4-bromo-2-hydroxymethylbenzofuran (0.3 g) and manganese dioxide (0.75 g) in ethyl acetate (3 ml) was heated to reflux for 4 hours. Manganese dioxide was removed by filtration and washed with ethyl acetate. Ethyl acetate was removed under reduced pressure and the residue was purified by column chromatography on silica gel eluting with a mixture of hexane and ethyl acetate (5:1) to give 4-bromo-2-formylbenzofuran (0.24 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]2[CH:8]=[C:9]([CH2:11][OH:12])[O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1>C(OCC)(=O)C.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[C:7]2[CH:8]=[C:9]([CH:11]=[O:12])[O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC1=CC=CC2=C1C=C(O2)CO
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.75 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Manganese dioxide was removed by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel eluting with a mixture of hexane and ethyl acetate (5:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=C1C=C(O2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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